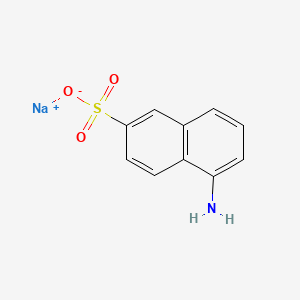
Sodium 5-aminonaphthalene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-aminonaphthalene-2-sulphonate is an organic compound belonging to the class of 2-naphthalene sulfonates. It is characterized by the presence of a sulfonic acid group at the 2-position of the naphthalene ring and an amino group at the 5-position. This compound is widely used in various scientific and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-aminonaphthalene-2-sulphonate typically involves the sulfonation of 5-aminonaphthalene. The reaction is carried out by treating 5-aminonaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to obtain the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the controlled addition of sulfuric acid to 5-aminonaphthalene under specific temperature and pressure conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 5-aminonaphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonic acid group can be reduced to form sulfinic acid derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Electrophilic reagents like bromine and chlorosulfonic acid are commonly employed.
Major Products:
Oxidation: Nitro derivatives of naphthalene.
Reduction: Sulfinic acid derivatives.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
Sodium 5-aminonaphthalene-2-sulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pigments.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals, including surfactants and corrosion inhibitors
Mécanisme D'action
The mechanism of action of sodium 5-aminonaphthalene-2-sulphonate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The sulfonic acid group enhances its solubility in aqueous environments, facilitating its interaction with biological molecules. The amino group can form hydrogen bonds with target molecules, contributing to its binding affinity .
Comparaison Avec Des Composés Similaires
- 5-aminonaphthalene-2-sulfonic acid
- 1-naphthylamine-6-sulfonic acid
- α-naphthylamine-6-sulfonic acid
Comparison: Sodium 5-aminonaphthalene-2-sulphonate is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical properties, such as enhanced solubility and reactivity, compared to other similar compounds. Additionally, its sodium salt form makes it more suitable for aqueous applications .
Propriétés
Numéro CAS |
28907-84-8 |
|---|---|
Formule moléculaire |
C10H8NNaO3S |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
sodium;5-aminonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H9NO3S.Na/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1 |
Clé InChI |
LPRBJVUYRGPVTE-UHFFFAOYSA-M |
SMILES canonique |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


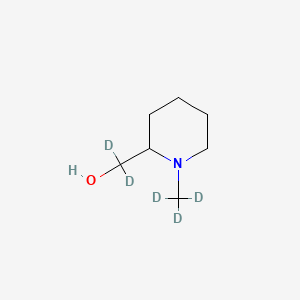
![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Carboxylic Acid](/img/structure/B13826952.png)
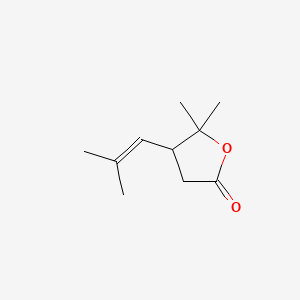
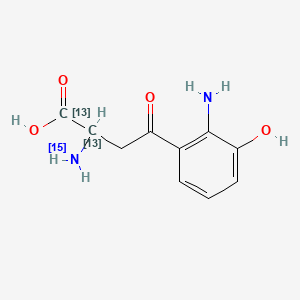
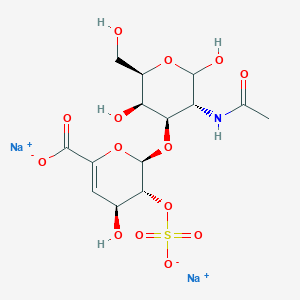

![25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix[4]arene](/img/structure/B13827000.png)







